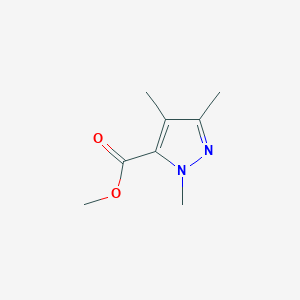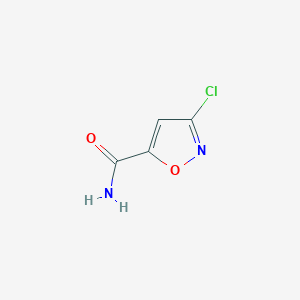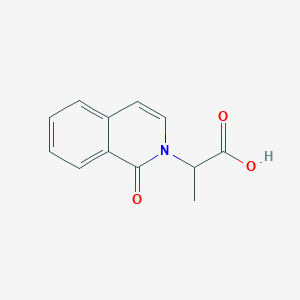![molecular formula C16H16ClN3 B1419842 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204297-69-7](/img/structure/B1419842.png)
7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
概要
説明
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied .Molecular Structure Analysis
The fused pyrazole and pyrimidine rings in the title compound are almost coplanar, their planes being inclined to one another by 0.8 (2)° . The mean plane of the fused ring system is nearly coplanar with the phenyl ring, as indicated by the dihedral angle between their planes of 9.06 (7)° .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
The IR, 1H NMR, and 13C NMR data for a similar compound were reported as follows: IR: 3314, 3246, and 3183 (NH2 and NH), 2212 (CN), 1658 cm−1 (CO). 1H NMR: δ 2.33 (s, 3H), 2.58 (s, 3H, -SCH3), 6.84 (s, 2H, exchanged by D2O), 7.31 (d, J = 8.50 Hz, 2H), 7.46 (d, J = 8.50 Hz, 2H), 8.62 (s, 1H), 11.08 ppm (s, 1H, exchanged by D2O). 13C NMR: δ 13.37 (-SCH3), 21.27 (–CH3), 89.60 (C-6), 112.95 (C-3), 117.14, 121.05 (2C), 129.28 (2C), 134.86, 136.19, 152.53 (C-4), 156.78 (C-2), 159.58 (C-5), 161.41, 165.83 ppm (C-7) .科学的研究の応用
Molecular Structure and Hydrogen Bonding
7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives have been studied for their molecular structure and hydrogen bonding properties. These compounds exhibit unique hydrogen bonding leading to the formation of different molecular structures and frameworks, which are of interest in the field of crystallography and material science (Portilla et al., 2006).
Antitumor and Antibacterial Activities
Several derivatives of pyrazolo[1,5-a]pyrimidine, including structures similar to this compound, have shown promising antitumor and antibacterial activities. These compounds have been synthesized and tested for their effectiveness against various cancer cell lines and bacterial strains, offering potential applications in medicinal chemistry and drug development (Xin, 2012), (El-Naggar et al., 2018), (He et al., 2020).
Synthesis and Chemical Reactions
Research has been conducted on the regioselective synthesis and chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. These studies provide insights into new methods for creating various substituted derivatives, contributing to the advancement of organic synthesis and chemical engineering (Drev et al., 2014), (Zahedifar et al., 2016).
Drug Discovery and Pharmacology
Pyrazolo[1,5-a]pyrimidine derivatives, including similar structures to this compound, have been evaluated for their potential in drug discovery, particularly in the areas of antiherpetic, antiulcer, and anti-mycobacterial activities. These studies contribute to the understanding of the pharmacological properties of these compounds and their potential therapeutic applications (Johns et al., 2003), (Doria et al., 1986), (Sutherland et al., 2022).
作用機序
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Related compounds have been shown to inhibit their targets by binding to specific sites, thereby preventing the normal functioning of the target .
Biochemical Pathways
Compounds that inhibit cdk2, like some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
Compounds that inhibit cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .
Safety and Hazards
While specific safety and hazards information for “7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” was not found, it’s important to note that similar compounds may have safety considerations. For example, 2-Chloropyrimidine has hazard statements H302 - H319, indicating it is harmful if swallowed and causes serious eye irritation .
将来の方向性
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
生化学分析
Biochemical Properties
7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit tyrosine kinase, an enzyme crucial for the activation of many proteins by signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells. Additionally, this compound interacts with calcium channels, exhibiting calcium channel antagonistic properties, which can influence cellular signaling and muscle contraction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tyrosine kinase can alter the phosphorylation status of downstream signaling molecules, affecting pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of tyrosine kinase, inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition disrupts signal transduction pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound can interact with calcium channels, blocking calcium influx and affecting cellular processes such as muscle contraction and neurotransmitter release . These interactions highlight the compound’s potential as a therapeutic agent for diseases involving dysregulated kinase activity and calcium signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous treatment with this compound can result in persistent inhibition of cell proliferation and sustained modulation of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and duration of action. Additionally, the interaction with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to proteins and other biomolecules, affecting its distribution and accumulation in different cellular compartments. These interactions can impact the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
7-chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-9-5-6-10(2)13(7-9)15-12(4)19-20-14(17)8-11(3)18-16(15)20/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBCBUKUBFSNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C3N=C(C=C(N3N=C2C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156722 | |
| Record name | 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204297-69-7 | |
| Record name | 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






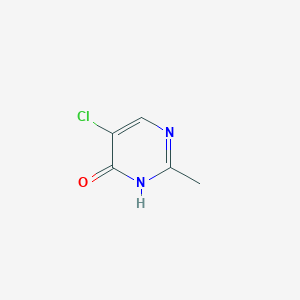
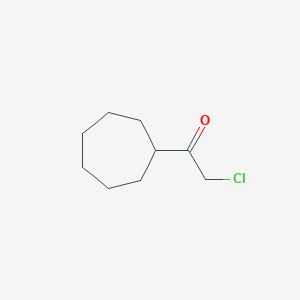
![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
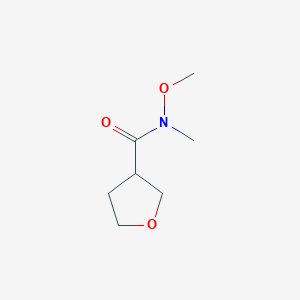

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
